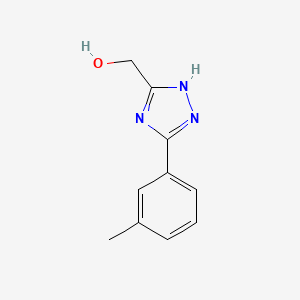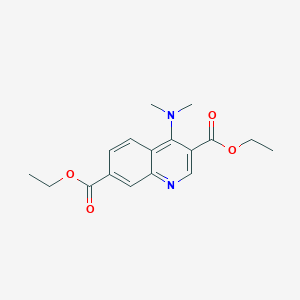
1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- is a heterocyclic compound that features a triazole ring substituted with a methanol group and a 3-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzylamine with formic acid and hydrazine hydrate to form the triazole ring. The methanol group is then introduced through a subsequent reaction with formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: 1H-1,2,4-Triazole-5-carboxylic acid, 3-(3-methylphenyl)-
Reduction: Dihydro-1H-1,2,4-triazole-5-methanol, 3-(3-methylphenyl)-
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-1,2,4-Triazole-3-carboxylic acid: Similar triazole ring structure but with a carboxylic acid group instead of methanol.
1H-1,2,4-Triazole-5-amine: Contains an amine group at the 5-position instead of methanol.
1H-1,2,4-Triazole-3-thiol: Features a thiol group at the 3-position.
Uniqueness
1H-1,2,4-Triazole-5-methanol, 3-(3-methylphenyl)- is unique due to the presence of both a methanol group and a 3-methylphenyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
[3-(3-methylphenyl)-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c1-7-3-2-4-8(5-7)10-11-9(6-14)12-13-10/h2-5,14H,6H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
KNVSJGCRWSKYPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NNC(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[4,5-b]pyridin-2-amine,n-phenyl-](/img/structure/B12126847.png)
![3-{4-oxo-2-[(1,3-thiazol-2-yl)amino]-4,5-dihydro-1,3-thiazol-5-ylidene}-2,3-dihydro-1H-indol-2-one](/img/structure/B12126854.png)


![1-(3,4-dimethoxyphenyl)-2-{[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12126882.png)

![2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylacetohydrazide](/img/structure/B12126898.png)
![6-bromo-2-oxo-N-{4-[(E)-phenyldiazenyl]phenyl}-2H-chromene-3-carboxamide](/img/structure/B12126902.png)
![N-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12126911.png)
![2-amino-N-[2-(4-methoxyphenyl)ethyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12126912.png)
![(2Z)-2-[4-(prop-2-en-1-yloxy)benzylidene]-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12126913.png)

![N-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12126922.png)
![Benzeneethanamine, 2-methoxy-4-[(6-methyl-4-pyrimidinyl)oxy]-](/img/structure/B12126923.png)
